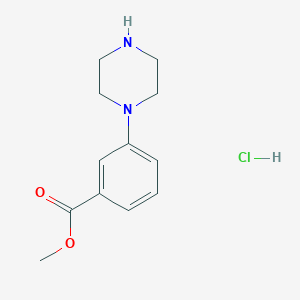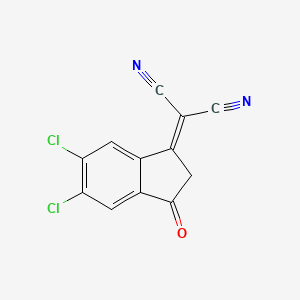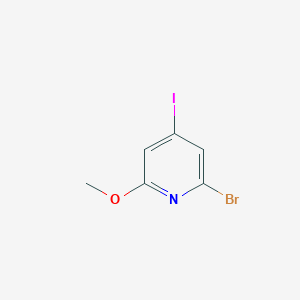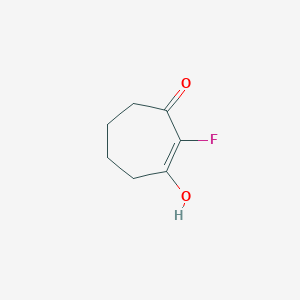
2-Fluoro-3-hydroxycyclohept-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorine's Influence on Antiviral Activity
A study discussed the impact of fluorine substitution on nucleotide analogues' incorporation by HIV-1 reverse transcriptase, which may indirectly relate to the broader chemical class including "2-Fluoro-3-hydroxycyclohept-2-en-1-one". The study found that fluorine substitution can significantly alter the kinetic parameters and efficiency of nucleotide incorporation, potentially explaining the potency of certain nucleosides against HIV-1. This underscores fluorine's role in enhancing the antiviral efficacy of nucleoside analogues (Ray et al., 2003).
Fluorinated Compounds in Liquid Crystal Applications
Another study reviewed the properties and applications of fluorinated liquid crystals, emphasizing the unique effects of fluorine atoms on liquid crystalline materials. Fluorinated compounds exhibit remarkable properties such as enhanced thermal stability and distinct mesophase morphologies, making them crucial for advanced liquid crystal display technologies (Hird, 2007).
Fluorine in Polymer Science
The synthesis and characterization of fluoropolymers, such as Polytetrafluoroethylene (PTFE), have been extensively reviewed. These materials are known for their exceptional chemical inertness, thermal stability, and low friction coefficients. The incorporation of fluorine into polymers leads to materials with unique properties, useful in various industrial and medical applications (Puts et al., 2019).
Fluoroalkylation Reactions in Aqueous Media
The progress in aqueous fluoroalkylation, highlighting methods for the incorporation of fluorinated groups into molecules under environmentally friendly conditions, showcases the importance of fluorine chemistry in sustainable organic synthesis. This research area's development points to the broad utility of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science (Song et al., 2018).
Fluorine as a Hydrogen Bond Acceptor
Investigations into the role of organic fluorine as a hydrogen bond acceptor reveal its subtle yet significant impact on molecular interactions. Despite fluorine being a poor hydrogen bond acceptor compared to other halogens, its presence can influence molecular conformation and intermolecular interactions, which are critical in drug design and molecular recognition processes (Howard et al., 1996).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, and H319, which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . These statements provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
2-fluoro-3-hydroxycyclohept-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-7-5(9)3-1-2-4-6(7)10/h9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXYLOZJJQOIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=C(C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-hydroxycyclohept-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


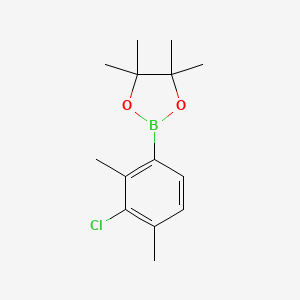



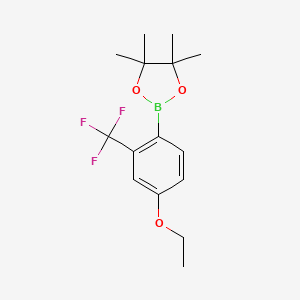

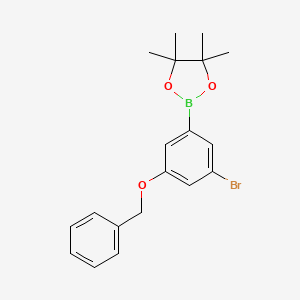
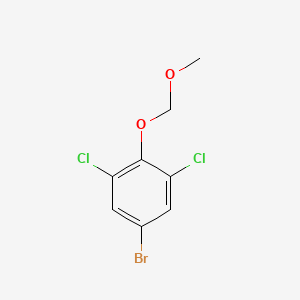

![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)
